3-Acetyl-1-(2-fluorophenyl)piperidin-2-one
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Overview
Description
3-Acetyl-1-(2-fluorophenyl)piperidin-2-one: is a chemical compound with the molecular formula C13H14FNO2 and a molecular weight of 235.26 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-(2-fluorophenyl)piperidin-2-one typically involves the reaction of 2-fluoroacetophenone with piperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinones.
Scientific Research Applications
Chemistry: 3-Acetyl-1-(2-fluorophenyl)piperidin-2-one is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, it is used in the production of fine chemicals and as a building block for more complex molecules .
Mechanism of Action
Comparison with Similar Compounds
- 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one
- 2-Acetyl-1-(2-fluorophenyl)piperidin-2-one
Comparison: 3-Acetyl-1-(2-fluorophenyl)piperidin-2-one is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the acetyl group at the 3-position of the piperidine ring also contributes to its distinct chemical properties .
Properties
IUPAC Name |
3-acetyl-1-(2-fluorophenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-9(16)10-5-4-8-15(13(10)17)12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRARZCJDQSHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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